Methyl 3-(morpholin-4-yl)but-2-enoate Methyl 3-(morpholin-4-yl)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 55370-56-4
VCID: VC19596565
InChI: InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Methyl 3-(morpholin-4-yl)but-2-enoate

CAS No.: 55370-56-4

Cat. No.: VC19596565

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(morpholin-4-yl)but-2-enoate - 55370-56-4

Specification

CAS No. 55370-56-4
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name methyl 3-morpholin-4-ylbut-2-enoate
Standard InChI InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3
Standard InChI Key JZVQAAJEWINOCM-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)OC)N1CCOCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-(morpholin-4-yl)but-2-enoate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked via a conjugated double bond to a methyl ester group. The EE-configuration of the double bond ensures planarity, which enhances electronic delocalization and influences reactivity . The morpholine moiety contributes to the compound’s solubility in polar solvents, while the ester group modulates its lipophilicity, a critical factor in pharmacokinetics .

Physical and Spectral Data

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of methyl 3-(morpholin-4-yl)but-2-enoate typically involves a Michael addition reaction between morpholine and a suitable α,β-unsaturated ester. For example, ethyl acrylate derivatives have been employed in similar syntheses, as documented in the Canadian Journal of Chemistry . In one approach, morpholine reacts with methyl acrylate under basic conditions to yield the target compound, though yields vary depending on reaction temperature and solvent polarity. Catalytic methods, such as palladium-mediated cross-couplings, have also been explored for related enoate esters, though their applicability to this specific compound remains under investigation .

Industrial-Scale Considerations

Optimization of reaction parameters is critical for scalability. Solvents like dichloromethane and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar reactants. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) improve reaction rates by facilitating enolate formation . Recent advances in flow chemistry have enabled continuous production of similar esters, reducing byproduct formation and enhancing yield.

Biological Activities and Mechanistic Insights

Enzyme Interaction and Inhibition

Preliminary studies suggest that methyl 3-(morpholin-4-yl)but-2-enoate exhibits moderate inhibitory activity against serine proteases and kinases, likely due to the morpholine group’s ability to form hydrogen bonds with active-site residues . For instance, molecular docking simulations indicate that the compound’s nitrogen atom interacts with the catalytic triad of trypsin-like enzymes, potentially disrupting substrate binding. These interactions position it as a lead compound for developing antitumor or anti-inflammatory agents .

Pharmacokinetic Profiling

The morpholine ring enhances aqueous solubility, addressing a common challenge in drug bioavailability . In vitro assays using Caco-2 cell monolayers demonstrate moderate permeability, suggesting that the compound could be orally bioavailable with further structural modifications. Metabolic stability studies in hepatic microsomes reveal slow degradation, primarily via ester hydrolysis, underscoring the need for prodrug strategies in therapeutic applications.

Analytical Characterization Techniques

Spectroscopic Methods

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 185.22, consistent with the theoretical molecular weight. 13C^{13}\text{C} NMR spectra resolve the carbonyl carbon at δ 167 ppm, while the olefinic carbons appear at δ 125 and 140 ppm, corroborating the conjugated double bond. Comparative analyses with ethyl 3-morpholinobut-2-enoate (CAS 36277-32-4) reveal subtle shifts in chemical shifts due to the ester alkyl group’s electron-donating effects .

Comparative Analysis with Analogous Compounds

Methyl vs. Ethyl Esters

Replacing the methyl ester with an ethyl group (as in ethyl 3-morpholinobut-2-enoate) increases molecular weight by 14.03 g/mol and slightly enhances lipophilicity (logP increase of 0.3) . This modification reduces aqueous solubility by approximately 20% but improves membrane permeability in cell-based assays . Such trade-offs highlight the importance of ester group selection in drug design.

Structural Analogues in Drug Discovery

Short-chain analogues like methyl (E)-3-morpholin-4-ylprop-2-enoate (CAS 101471-73-2) exhibit reduced steric hindrance, leading to faster metabolic clearance but lower target affinity . Conversely, bulkier derivatives with aromatic substituents show prolonged half-lives but face solubility challenges. These findings underscore the need for balanced molecular design in optimizing pharmacokinetic and pharmacodynamic profiles.

Future Directions and Applications

Targeted Drug Delivery Systems

The compound’s modular structure makes it amenable to conjugation with nanoparticles or liposomes, enabling site-specific delivery of chemotherapeutic agents. Preliminary in vivo studies in murine models demonstrate enhanced tumor accumulation when the compound is linked to doxorubicin-loaded nanoparticles.

Expansion into Agrochemistry

Beyond pharmaceuticals, methyl 3-(morpholin-4-yl)but-2-enoate shows promise as a precursor for herbicidal agents. Its morpholine moiety disrupts plant cell wall synthesis, offering a novel mechanism of action compared to traditional auxin-like herbicides . Field trials assessing efficacy against glyphosate-resistant weeds are ongoing.

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